molecular formula C15H21N3O2.C7H6O3<br>C22H27N3O5 B147176 Physostigmine salicylate CAS No. 57-64-7

Physostigmine salicylate

Cat. No.: B147176
CAS No.: 57-64-7
M. Wt: 413.5 g/mol
InChI Key: HZOTZTANVBDFOF-PBCQUBLHSA-N
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Mechanism of Action

Target of Action

Physostigmine salicylate primarily targets acetylcholinesterase , an enzyme responsible for the breakdown of acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system .

Mode of Action

This compound acts as a reversible cholinesterase inhibitor . It inhibits acetylcholinesterase, thereby interfering with the metabolism of acetylcholine . This interference leads to an increase in the concentration of acetylcholine at the synapse, indirectly stimulating both nicotinic and muscarinic receptors .

Biochemical Pathways

By inhibiting acetylcholinesterase and increasing the concentration of acetylcholine, this compound affects the cholinergic transmission pathway . This pathway is involved in various physiological functions, including muscle movement and memory processes .

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract, mucous membranes, and subcutaneous tissue . It is metabolized via hydrolysis by cholinesterases . A small amount of the drug is excreted via urine . The elimination half-life of this compound is approximately 1-2 hours .

Result of Action

The increase in acetylcholine concentration due to the action of this compound can reverse both central and peripheral anticholinergia . This makes it effective in treating conditions like glaucoma and anticholinergic toxicity . It is also used to treat the central nervous system effects of atropine overdose and other anticholinergic drug overdoses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its lipid-soluble nature allows it to cross the blood-brain barrier, making it effective in treating central nervous system effects . Its short-acting nature means that its effects are relatively transient .

Biochemical Analysis

Biochemical Properties

Physostigmine salicylate works by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine . By interfering with the metabolism of acetylcholine, it indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .

Cellular Effects

This compound, by increasing the concentration of acetylcholine at the sites of cholinergic transmission, can influence cell function . It can cross the blood-brain barrier and is used when central nervous system effects are desired .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. This results in the indirect stimulation of both nicotinic and muscarinic receptors .

Temporal Effects in Laboratory Settings

This compound is a short-acting, lipid-soluble, nonselective, carbamate cholinesterase inhibitor

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages

Metabolic Pathways

This compound is metabolized via hydrolysis by cholinesterases

Transport and Distribution

This compound is rapidly absorbed through membranes . It can cross the blood-brain barrier and is distributed throughout the body .

Subcellular Localization

Given its ability to cross the blood-brain barrier , it can be inferred that it may be able to reach various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: Physostigmine salicylate can be synthesized through several methods. One common method involves the reaction of physostigmine with salicylic acid under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process .

Industrial Production Methods: In industrial settings, this compound is produced by diluting physostigmine or its sulfate form with acetonitrile and determining the concentration using liquid chromatography with ultraviolet detection . This method ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Physostigmine salicylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of physostigmine, which can have different pharmacological properties and applications .

Comparison with Similar Compounds

Properties

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOTZTANVBDFOF-PBCQUBLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883232
Record name Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1)
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Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57-64-7
Record name (-)-Physostigmine salicylate
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Record name Physostigmine salicylate [USP:JAN]
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Record name Physostigmine salicylate
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Record name Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1)
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Record name Physostigmine salicylate
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Record name PHYSOSTIGMINE SALICYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Physostigmine Salicylate?

A1: this compound acts as a reversible cholinesterase inhibitor. [, , ] It prevents the breakdown of acetylcholine, a neurotransmitter, leading to its accumulation in the synaptic cleft. This enhanced cholinergic transmission affects both the central and peripheral nervous systems. [, ]

Q2: How does this compound impact the cardiovascular system?

A2: Studies in various animal models have shown that this compound can elicit diverse cardiovascular responses. In atropinized animals, this compound can potentiate the vasopressor effects of acetylcholine, resulting in a rise in blood pressure. [] Conversely, in other models, it can induce a decrease in blood pressure and heart rate when administered centrally. [] These contrasting effects highlight the complex interplay between this compound and the autonomic nervous system. []

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H27N3O5, and its molecular weight is 413.47 g/mol. [, ]

Q4: What are the challenges in formulating this compound for different routes of administration?

A7: this compound presents formulation challenges due to its sensitivity to various factors, including pH, oxygen, and temperature. [, ] Developing stable and effective formulations for different routes of administration, such as sublingual tablets or transdermal patches, requires careful selection of excipients and optimization of manufacturing processes. [, ]

Q5: How does the choice of solvent system affect the transdermal delivery of this compound?

A8: Research demonstrates that the transdermal flux of this compound and its counterion, salicylate, can vary significantly depending on the solvent system. [] A study observed higher fluxes for salicylate compared to this compound across human skin when using solvent systems containing isopropyl myristate, isopropyl alcohol, or their mixtures. [] The ionization state and differential diffusion of the ion pair within the stratum corneum are believed to contribute to these observations. []

Q6: How is this compound absorbed and distributed in the body?

A9: this compound is rapidly absorbed following various routes of administration. It readily crosses the blood-brain barrier, explaining its central nervous system effects. [, ] A radioimmunoassay study in rats estimated the apparent volume of distribution for this compound to be 5.9 L/kg after intramuscular administration. []

Q7: What are the potential toxic effects of this compound?

A10: As a potent cholinesterase inhibitor, this compound can induce a range of cholinergic side effects, particularly at high doses. [, , ] These can include nausea, vomiting, diarrhea, sweating, bradycardia, and bronchospasm. [, ] In severe cases, seizures and respiratory depression may occur. [, ] Careful dose titration and monitoring for adverse events are crucial. []

Q8: What analytical methods are employed to quantify this compound in biological samples?

A12: Various analytical techniques can be used to quantify this compound in biological samples. Gas chromatography, coupled with suitable detection methods, allows for the separation and quantification of this compound. [] Radioimmunoassay offers a sensitive and specific method for measuring this compound levels in plasma. [] High-performance liquid chromatography (HPLC) is another widely used technique for this compound analysis. [, ] The choice of method depends on factors such as sensitivity, specificity, and available resources. []

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